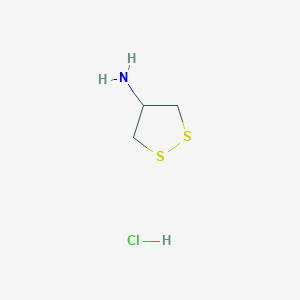

1,2-Dithiolan-4-amine hydrochloride

Beschreibung

Significance of the 1,2-Dithiolane (B1197483) Ring System in Organic Chemistry

The 1,2-dithiolane ring is a five-membered heterocycle containing two adjacent sulfur atoms. chemicalbook.com This structural motif is of considerable significance in organic chemistry due to its unique stereoelectronic properties and its presence in several biologically important molecules. acs.org Unlike linear disulfides, which typically adopt a C-S-S-C dihedral angle of around 90 degrees, the cyclic structure of 1,2-dithiolane constrains this angle to less than 35 degrees. nih.gov

This geometric constraint leads to a destabilizing four-electron interaction between the non-bonding orbitals of the neighboring sulfur atoms, weakening the S-S bond. nih.gov Consequently, the 1,2-dithiolane ring exhibits heightened reactivity. It is prone to rapid thiol-disulfide exchange and can undergo ring-opening polymerization, reactions that are fundamental to its role in various applications. nih.gov The sulfur atoms are nucleophilic and can be readily alkylated to form 1,2-dithiolium salts. chemicalbook.com Furthermore, the ring can be opened by various nucleophiles and reducing agents. chemicalbook.com

The 1,2-dithiolane scaffold is a key structural feature in vital natural products. Lipoic acid, an essential cofactor in aerobic metabolism, and asparagusic acid, found in asparagus, are well-known examples. wikipedia.orgrsc.org The inherent reactivity and defined geometry of the 1,2-dithiolane ring make it a valuable component in the design of dynamic chemical systems, redox-active probes, and functional polymers. acs.orgrsc.org

Overview of 1,2-Dithiolan-4-amine (B3370512) Hydrochloride as a Foundational Research Compound

1,2-Dithiolan-4-amine hydrochloride serves as a fundamental tool in various scientific research applications. Its structure, featuring the redox-active 1,2-dithiolane ring and a primary amine group, makes it a versatile intermediate for chemical synthesis. The hydrochloride salt form is particularly advantageous for laboratory use, as it improves the compound's stability and water solubility, facilitating its use in aqueous reaction media and biological assays. ontosight.ai

In synthetic chemistry, it acts as a building block for creating more complex heterocyclic compounds. The amine group can undergo a variety of chemical transformations, including nucleophilic substitution, allowing for the attachment of diverse functional groups.

In medicinal chemistry and chemical biology, derivatives of this compound are studied for their potential biological activities. The core 1,2-dithiolane structure is known to interact with biological systems, and research has explored its role in designing enzyme inhibitors. researchgate.net For instance, the structural motif is relevant in the study of compounds with potential neuroprotective activity, where oxidative stress is a key factor. The ability of the dithiolane ring to undergo thiol-disulfide exchange is critical to these interactions.

Table 1: Physicochemical Properties of 1,2-Dithiolan-4-amine and its Hydrochloride Salt

| Property | 1,2-Dithiolan-4-amine | This compound |

|---|---|---|

| IUPAC Name | dithiolan-4-amine nih.gov | dithiolan-4-amine;hydrochloride |

| Molecular Formula | C₃H₇NS₂ nih.gov | C₃H₈ClNS₂ |

| Molecular Weight | 121.23 g/mol nih.gov | 157.69 g/mol |

| CAS Number | 4212-05-9 nih.gov | 4212-02-6 |

| Appearance | Not specified | Yellow solid |

| Solubility | Not specified | Increased water solubility ontosight.ai |

Historical Context of Related 1,2-Dithiolane Chemistry and Derived Scaffolds

The study of 1,2-dithiolane chemistry is rooted in the investigation of natural products. One of the earliest and most significant milestones was the identification and study of lipoic acid, a critical cofactor for many enzyme systems, first isolated in the 1950s. acs.org Its unique disulfide-containing ring structure sparked interest in the synthesis and reactivity of the 1,2-dithiolane system.

Another key naturally occurring 1,2-dithiolane is nereistoxin (B154731), a neurotoxin isolated from a marine annelid. wikipedia.orgtandfonline.com The discovery of nereistoxin's insecticidal properties in the 1960s led to extensive synthetic efforts to create structural analogs. tandfonline.com This research resulted in the development of commercial insecticides, demonstrating the practical application of modifying the 1,2-dithiolane scaffold. tandfonline.com Similarly, compounds known as guinesines, isolated from the plant Cassipourea guianensis, also feature a nitrogen-containing 1,2-dithiolane structure and have been studied for their biological activity. tandfonline.com

In more recent decades, the focus has expanded to leveraging the unique reactivity of the 1,2-dithiolane ring for applications in materials science and medicinal chemistry. Researchers have developed methods for synthesizing functionalized 1,2-dithiolanes to create redox-responsive polymers and materials with high refractive indices. nih.govrsc.orgrsc.org Furthermore, the development of synthetic routes to chiral α-amino acids incorporating the 1,2-dithiolane ring has opened new avenues for their use in peptide chemistry, aiming to create peptides with novel structural and functional properties. acs.org

Table 2: Summary of Research Findings and Applications

| Research Area | Key Findings |

|---|---|

| Synthetic Chemistry | Serves as a versatile building block for synthesizing complex heterocyclic molecules due to its reactive amine and disulfide functionalities. |

| Polymer Chemistry | The 1,2-dithiolane ring participates in ring-opening polymerizations to create polymers with high sulfur content and high refractive indices. nih.govrsc.org |

| Medicinal Chemistry | The scaffold is used to design enzyme inhibitors, such as those targeting thioredoxin reductase, and to develop probes for studying cellular redox processes. researchgate.net |

| Peptide Chemistry | Incorporation of 1,2-dithiolane-containing amino acids into peptides is explored to introduce unique structural constraints and redox-sensitive elements. acs.org |

| Agrochemical Research | Historically, derivatives like nereistoxin have served as lead compounds for the development of insecticides. wikipedia.orgtandfonline.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

dithiolan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2.ClH/c4-3-1-5-6-2-3;/h3H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPZZXBQTDOENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60638863 | |

| Record name | 1,2-Dithiolan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60638863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4212-02-6 | |

| Record name | NSC212562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dithiolan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60638863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1,2 Dithiolan 4 Amine Hydrochloride

Established Synthetic Routes and Reaction Conditions

Established synthetic routes to 1,2-dithiolan-4-amine (B3370512) hydrochloride and its derivatives primarily rely on building the carbon-sulfur backbone and then forming the disulfide bridge, or by modifying a pre-existing heterocyclic or acyclic scaffold.

Synthesis from 1,2-Dithiolane (B1197483) Precursors via Amine Reactants

While direct amination of a simple 1,2-dithiolane precursor at the C4 position is not a commonly cited route, the synthesis of structurally related compounds such as 4-amino-1,2-dithiolane-4-carboxylic acid provides insight into introducing an amine group onto the dithiolane ring. A key method involves a multi-step sequence starting from a dihalo ketone. mdpi.com

The synthesis begins with the preparation of a bis-aralkylthio ketone, for example, by reacting 1,3-dichloro-2-propanone with two equivalents of an alkali metal aralkyl mercaptide, such as sodium benzyl (B1604629) mercaptide. mdpi.com This intermediate then undergoes a Strecker synthesis or a related hydantoin (B18101) reaction to introduce both the amine and carboxylic acid functionalities at the C4 position. The final steps involve the removal of the sulfur-protecting groups (e.g., benzyl groups) using a reducing agent like sodium in liquid ammonia (B1221849), followed by oxidation of the resulting dithiol to form the 1,2-dithiolane ring. mdpi.com

A plausible, though less documented, pathway to 1,2-dithiolan-4-amine could involve the reductive amination of 1,2-dithiolane-4-one. This process would entail the reaction of the ketone with an ammonia source to form an imine, which is then reduced to the corresponding amine using a suitable reducing agent. tandfonline.comejbiotechnology.info

Approaches Utilizing 1,3-Diols as Starting Materials

A versatile and effective strategy for synthesizing 4-substituted-1,2-dithiolanes employs readily available 1,3-diols. tandfonline.com A prime starting material for the target compound is 2-amino-1,3-propanediol (B45262) (serinol). mdpi.comyoutube.com This method involves converting the hydroxyl groups of the diol into a leaving group or directly into thiol functionalities, followed by cyclization.

A representative synthesis is the preparation of N,N-dibenzyl-1,2-dithiolan-4-amine. mdpi.com The synthesis commences with the protection of the amino group of serinol, for instance, through benzylation. The resulting N,N-dibenzyl-2-aminopropane-1,3-diol is then treated to convert the hydroxyl groups into thiol groups. This can be achieved by converting the diol to a dimesylate followed by substitution with a thiolating agent. The resulting 2-(dibenzylamino)propane-1,3-dithiol can then be cyclized. mdpi.com Final deprotection of the amine and conversion to the hydrochloride salt yields the target compound. A new general synthetic route to 1,2-dithiolanes from 1,3-diols has been established, which can provide the desired product in good yield. tandfonline.com

Table 1: Synthesis of a 1,2-Dithiolane Derivative from a 1,3-Diol

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminopropane-1,3-diol (Serinol) | Benzyl bromide, Base | N,N-Dibenzyl-2-aminopropane-1,3-diol |

| 2 | N,N-Dibenzyl-2-aminopropane-1,3-diol | 1. Mesyl chloride, Pyridine 2. Potassium thioacetate (B1230152) | 1,3-Di(acetylthio)-2-(dibenzylamino)propane |

| 3 | 1,3-Di(acetylthio)-2-(dibenzylamino)propane | Acid or Base Hydrolysis | 2-(Dibenzylamino)propane-1,3-dithiol |

| 4 | 2-(Dibenzylamino)propane-1,3-dithiol | Oxidizing Agent (e.g., I₂, Air) | N,N-Dibenzyl-1,2-dithiolan-4-amine |

Oxidative Cyclization Methodologies in 1,2-Dithiolane Formation

Oxidative cyclization is a cornerstone in the formation of the 1,2-dithiolane ring system. rsc.org This step involves the formation of a disulfide bond from a corresponding propane-1,3-dithiol precursor. Various oxidizing agents can be employed for this transformation, including iodine, oxygen (air), and ferric chloride. mdpi.com

In the context of synthesizing 1,2-dithiolan-4-amine, the key precursor is 2-amino-1,3-propanedithiol or a protected version thereof. nih.gov For instance, after synthesizing 2-(dibenzylamino)propane-1,3-dithiol from serinol as described previously, the dithiol is subjected to mild oxidation. mdpi.com The reaction is often performed in a dilute solution to favor intramolecular cyclization over intermolecular polymerization. The use of iodine in a suitable solvent is a common and effective method for this cyclization. acs.org The resulting N,N-dibenzyl-1,2-dithiolan-4-amine can then be deprotected via hydrogenolysis to give 1,2-dithiolan-4-amine, which is subsequently treated with hydrochloric acid to afford the hydrochloride salt.

Advanced Synthetic Approaches for Functionalized Derivatives

Modern synthetic chemistry offers sophisticated techniques for creating complex molecules containing the 1,2-dithiolane moiety, including methods for creating libraries of compounds and for controlling stereochemistry.

Solid-Phase Synthesis Techniques for Incorporating Dithiolane Moieties

Solid-phase peptide synthesis (SPPS) provides a powerful platform for incorporating 1,2-dithiolane-containing amino acids into peptide chains. nih.govnih.govpeptide.com This methodology allows for the efficient, stepwise construction of complex peptides on an insoluble resin support. mdpi.com

A common strategy involves the on-resin coupling of a dithiolane precursor molecule, such as 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid. nih.gov This precursor is coupled to the N-terminus of a growing peptide chain attached to the solid support. Following coupling, the thioacetate protecting groups are removed, often using a reagent like ammonium (B1175870) hydroxide, which can be followed by an oxidation step to form the 1,2-dithiolane ring directly on the resin. nih.govresearchgate.net The final peptide, now containing the dithiolane moiety, is cleaved from the resin using a strong acid cocktail. This approach has been used to modify self-assembling peptides, allowing for the introduction of the redox-active dithiolane functionality. nih.gov An efficient protocol has also been described for incorporating the related 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) residue into peptides. nih.govsigmaaldrich.comresearchgate.net

Table 2: General Steps in Solid-Phase Synthesis of a Dithiolane-Modified Peptide

| Step | Description | Key Reagents |

| 1. Resin Swelling | The solid support (e.g., Rink amide resin) is swollen in a suitable solvent. | Dimethylformamide (DMF) |

| 2. Deprotection | The N-terminal Fmoc protecting group of the resin-bound peptide is removed. | Piperidine in DMF |

| 3. Coupling | The dithiolane precursor is activated and coupled to the free amine on the resin. | Dithiolane precursor, HBTU, DIPEA |

| 4. On-Resin Cyclization | Thio-protecting groups are removed and the disulfide bond is formed. | Ammonium hydroxide, Air (oxidation) |

| 5. Cleavage | The final peptide is cleaved from the resin and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA), Scavengers |

Enantioselective Synthesis and Chiral Resolution of 1,2-Dithiolane Derivatives

The synthesis of enantiomerically pure 1,2-dithiolane derivatives is crucial for studying their biological activities, as stereochemistry often dictates molecular interactions. nih.gov This can be achieved through two main strategies: asymmetric synthesis or the resolution of a racemic mixture. libretexts.org

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. An example is the stereocontrolled synthesis of N- and C-protected derivatives of (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp). acs.org This synthesis starts from a chiral precursor and maintains stereochemical control throughout the reaction sequence, ultimately leading to a chiral, non-racemic product containing the 1,2-dithiolane ring. Such methods are vital for preparing chiral amino acids for peptide chemistry. nih.govresearchgate.netrochester.edu

Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers. wikipedia.org A classic and widely used method is the formation of diastereomeric salts. libretexts.orglibretexts.org For a racemic amine like 1,2-dithiolan-4-amine, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid can be used as a resolving agent. libretexts.org The reaction produces a mixture of two diastereomeric salts, which possess different physical properties, notably solubility. This difference allows for their separation by fractional crystallization. rsc.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base to remove the chiral resolving agent.

Modern analytical and preparative techniques like high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) are also powerful tools for separating enantiomers. chiralpedia.comgoogle.com This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and enabling their separation. nih.gov

Integration into Peptide Scaffolds and Pseudopeptides

The unique structural and chemical properties of the 1,2-dithiolane moiety make it a valuable component in the design of novel peptides and pseudopeptides. Its incorporation can influence conformation, stability, and biological activity.

The primary method for integrating 1,2-dithiolan-4-amine hydrochloride into peptide chains is through standard solid-phase peptide synthesis (SPPS). nih.govnih.gov In this approach, the amine group of 1,2-dithiolan-4-amine acts as a nucleophile, attacking the activated carboxyl group of an amino acid or peptide fragment anchored to a solid support. nih.gov The resulting amide bond formation extends the peptide chain, incorporating the dithiolane ring.

A notable strategy involves the on-resin coupling of a dithiolane precursor molecule, such as 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, to the N-terminus of a growing peptide chain. nih.gov This is followed by deprotection of the thioacetate groups and subsequent oxidative cyclization to form the 1,2-dithiolane ring. nih.govtandfonline.com This method allows for the site-specific introduction of the dithiolane moiety.

The integration of 1,2-dithiolane derivatives can also be achieved in solution-phase synthesis, although this is less common for larger peptides. In this case, coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are often employed to facilitate the amide bond formation between the dithiolane amine and a carboxylic acid. nih.gov

The resulting pseudopeptides, which contain non-peptidic elements like the 1,2-dithiolane ring, are of interest for their potential to mimic or modulate the structure and function of natural peptides. nih.gov The dithiolane ring can introduce conformational constraints and alter the electronic and hydrogen-bonding properties of the peptide backbone, which can be advantageous in the development of therapeutic agents. nih.gov

| Method | Description | Key Reagents | Phase |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids, including the dithiolane amine, to a growing peptide chain on a solid support. | Resin (e.g., Rink amide), Fmoc-protected amino acids, coupling agents (e.g., HBTU, DIC), deprotection agents (e.g., piperidine). nih.gov | Solid |

| On-Resin Precursor Coupling | Coupling of a dithiolane precursor acid to the N-terminus of the on-resin peptide, followed by deprotection and cyclization. nih.gov | 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, HBTU, DIPEA. nih.gov | Solid |

| Solution-Phase Synthesis | Coupling of the dithiolane amine and a peptide fragment in solution. | Coupling agents (e.g., HBTU, T3P), DIPEA. nih.gov | Liquid |

Considerations for Scalable and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on efficiency, cost-effectiveness, and safety. Several synthetic routes can be adapted for larger scales, with specific considerations for each.

One scalable approach begins with a γ-oxo carboxylic acid, which is reacted with 1,2-ethanedithiol (B43112) to form a dithiolane intermediate. This reaction is typically catalyzed by an acid like p-toluenesulfonic acid (PTSA) and driven to completion by the azeotropic removal of water. The subsequent conversion to the amine can be achieved through methods like reductive amination of a 4-oxo-1,2-dithiolane intermediate. This method utilizes reagents such as ammonium acetate (B1210297) and sodium cyanoborohydride. For industrial applications, the choice of reducing agent and solvent system is critical to optimize yield, minimize waste, and ensure process safety.

Another potential route for large-scale synthesis involves the reaction of a dihalo ketone, such as 1,3-dichloro-2-propanone, with an alkali metal aralkyl mercaptide. google.com While this method involves multiple steps, it offers a pathway to various substituted dithiolane derivatives. google.com The scalability of this process depends on the availability and cost of the starting materials and the efficiency of each synthetic transformation.

The final step in the production of the hydrochloride salt involves treating the free amine with hydrochloric acid. This is a standard and scalable procedure, often carried out in a suitable solvent like ethanol (B145695) to facilitate crystallization of the final product.

Process optimization for industrial production would focus on several key areas:

Raw Material Sourcing: Ensuring a reliable and cost-effective supply of starting materials.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and throughput.

Catalyst Selection and Recycling: Utilizing efficient and, where possible, recyclable catalysts to reduce costs and environmental impact. researchgate.net

Purification: Developing robust and scalable purification methods, such as crystallization, to achieve the desired product purity.

Waste Management: Implementing strategies to minimize and safely handle any waste streams generated during the process.

| Synthetic Route | Key Starting Materials | Key Intermediates | Considerations for Scalability |

|---|---|---|---|

| From γ-Oxo Carboxylic Acid | γ-oxo carboxylic acid, 1,2-ethanedithiol. | 4-Oxo-1,2-dithiolane. | Efficient water removal is crucial; choice of reducing agent for amination impacts cost and safety. |

| From Dihalo Ketone | 1,3-Dihalo-2-propanone, alkali metal aralkyl mercaptide. google.com | Bis-aralkylthio ketone. google.com | Availability and cost of starting materials; multi-step process may impact overall yield. google.com |

Chemical Reactivity and Reaction Mechanisms of 1,2 Dithiolan 4 Amine Hydrochloride

Redox Chemistry of the 1,2-Dithiolane (B1197483) Disulfide Bond

The disulfide bond is the focal point of the molecule's redox activity. The five-membered ring structure of 1,2-dithiolane imposes significant ring strain, forcing the C-S-S-C dihedral angle to be much lower (less than 35°) than that of linear disulfides (around 90°). nih.gov This strained conformation weakens the S-S bond, making it more susceptible to both reduction and oxidation and enhancing its participation in thiol-disulfide exchange reactions. nih.govresearchgate.net

Thiol-Disulfide Exchange Reactions and Equilibrium Considerations

Thiol-disulfide exchange is a crucial reaction for 1,2-dithiolanes, proceeding through a nucleophilic substitution pathway where a thiolate anion (RS⁻) acts as the nucleophile. nih.gov The inherent ring strain of the 1,2-dithiolane ring makes it particularly prone to rapid thiol-disulfide exchange. nih.gov Studies have shown that the rate of degenerate thiolate-disulfide interchange involving 1,2-dithiolane is significantly faster—by a factor of approximately 650—than that of the less strained six-membered 1,2-dithiane (B1220274) ring in mixtures of DMSO-d6 and D2O. harvard.edu This increased reactivity is attributed to the destabilization of the ground state of the five-membered ring relative to the transition state. harvard.edu

The equilibrium of these exchange reactions is influenced by the reduction potentials of the participating thiols and the stability of the resulting disulfide products. nih.gov In biological contexts, the reaction of 1,2-dithiolanes with exofacial thiols can initiate a cascade of dynamic transmembrane exchange reactions, a property that has been exploited for cellular uptake applications. researchgate.netresearchgate.net The reversibility of this process is a key feature, allowing for dynamic covalent chemistry. acs.org

Table 1: Factors Influencing Thiol-Disulfide Exchange with 1,2-Dithiolanes

| Factor | Description | Impact on Reactivity |

| Ring Strain | The five-membered ring forces a low C-S-S-C dihedral angle. nih.gov | Increases the rate of exchange reactions. nih.govharvard.edu |

| Nucleophile | Thiolate anion (RS⁻) acts as the nucleophile. nih.gov | The concentration and nucleophilicity of the thiol influence the reaction rate. |

| Solvent | The reaction rate can be influenced by the solvent environment. harvard.edu | Rates in DMSO are significantly faster than in water. harvard.edu |

| Substituents | The substitution pattern on the dithiolane ring can affect reactivity. nih.gov | Higher substitution can increase resistance to ring-opening. nih.gov |

Oxidation Pathways and Resulting Sulfur-Containing Products

The disulfide bond of 1,2-dithiolane can be oxidized to form various sulfur-containing products. Oxidation can lead to the formation of S-oxides, which are chiral compounds. wikipedia.org Depending on the oxidizing agent and reaction conditions, further oxidation can occur. The primary products of photolysis in acetic media are thought to be a thiol and a sulfenic acid or its derivative. unt.edu The oxidation can also be part of a redox cycle, where the dithiolane is regenerated from the corresponding dithiol. acs.org

Reduction Mechanisms to Thiol and Amine Species

The disulfide bond of 1,2-dithiolane is readily reduced to the corresponding dithiol, 1,3-propanedithiol. wikipedia.orgchemicalbook.com This reduction can be achieved using various reducing agents, such as zinc and hydrochloric acid (Zn/HCl). chemicalbook.com The resulting dithiol is a more potent reductant compared to monothiols. wikipedia.org While reactions with redox-active thiols like dithiothreitol (B142953) (DTT) are often described as reductions, they mechanistically proceed via thiol-disulfide exchange. nih.gov The reduction of the disulfide bond is a key aspect of the biological activity of related compounds like lipoic acid. acs.org The amine group itself is generally stable to the conditions used for disulfide reduction.

Nucleophilic and Electrophilic Reactivity of the Amine Moiety

The primary amine group at the 4-position of the 1,2-dithiolane ring provides a site for nucleophilic reactions and derivatization. The hydrochloride salt form indicates that the amine is protonated, which can influence its reactivity. ontosight.ai

Nucleophilic Substitution Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of the free amine makes it a nucleophile, capable of participating in nucleophilic substitution reactions. libretexts.orgyoutube.com It can react with electrophiles, such as alkyl halides, to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. libretexts.org This reactivity is fundamental in organic synthesis for the construction of more complex molecules. The process typically involves the amine acting as a nucleophile to attack an electrophilic carbon, followed by deprotonation of the resulting ammonium ion. youtube.com

Derivatization Strategies via Amine Functionalization

The amine group offers a versatile handle for chemical modification. Derivatization is often employed to enhance detectability in analytical methods or to attach the molecule to other chemical entities. sigmaaldrich.com Common derivatization strategies for primary amines include reaction with reagents like N-hydroxysuccinimide (NHS) esters or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. sigmaaldrich.comnih.gov For instance, the amine can be coupled with carboxylic acids using coupling agents like HBTU and DIPEA to form amides. nih.gov Such strategies are widely used in peptide synthesis and for creating bioconjugates. nih.govgoogle.com

Table 2: Common Derivatization Reactions for the Amine Group

| Reagent Type | Functional Group Formed | Reaction Conditions | Application |

| N-Hydroxysuccinimide (NHS) Esters | Amide | Mild, often in buffered aqueous or organic solvents. sigmaaldrich.com | Labeling, conjugation, HPLC analysis. sigmaaldrich.com |

| Carboxylic Acids (with coupling agents) | Amide | Use of coupling agents like HBTU, DIPEA. nih.gov | Peptide synthesis, creating conjugates. nih.govmdpi.com |

| Isothiocyanates | Thiourea | Typically in a buffered solution. | Protein sequencing, labeling. |

| Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amine | Two-step process involving imine/enamine formation followed by reduction. | Synthesis of more complex amines. |

Ring-Opening and Ring-Expansion Reactions of the 1,2-Dithiolane Core

The 1,2-dithiolane ring readily undergoes ring-opening reactions when subjected to nucleophiles, reducing agents, or thermal and photochemical stimuli. rsc.orgacs.org These reactions are driven by the release of ring strain.

Nucleophilic attack on one of the sulfur atoms is a common mechanism for ring-opening. rsc.org Various nucleophiles, including those derived from alkyl lithium, Grignard reagents, and cyanide ions, can initiate this process, leading to the formation of open-chain 1,3-dithiol products. rsc.org The presence of the amine group at the C4 position can influence the regioselectivity of the nucleophilic attack, although specific studies on 1,2-dithiolan-4-amine (B3370512) hydrochloride are limited in this regard.

Ring-opening can also be initiated by thiols, which leads to a reversible thiol-disulfide exchange. researchgate.netnih.gov This process is particularly relevant in biological contexts and in the formation of dynamic covalent materials. The reaction proceeds through a thiolate intermediate that attacks the disulfide bond, forming a new disulfide and releasing a different thiolate. This dynamic exchange is crucial for the self-healing properties of some dithiolane-containing polymers. researchgate.netnih.gov

Reduction of the disulfide bond is another facile route to ring-opening. Reagents such as zinc in hydrochloric acid (Zn/HCl) can reduce 1,2-dithiolane to the corresponding propane-1,3-dithiol. rsc.org

Ring-expansion reactions of the 1,2-dithiolane core are less common but can occur under specific conditions. For instance, reaction with lithium acetylide has been shown to yield ring-enlarged products. rsc.org Another example involves the Parham ring expansion, where a 1,3-dithiolane (B1216140) derived from an α-halocarbonyl rearranges to a 1,4-dithiane. acs.org This rearrangement proceeds through a cyclic sulfonium (B1226848) intermediate. acs.org

The table below summarizes key ring-opening and ring-expansion reactions of the 1,2-dithiolane core.

| Reagent/Condition | Product Type | Reference |

| Alkyl lithium, Grignard reagents, Cyanide ion | Ring-opened 1,3-dithiols | rsc.org |

| Thiols | Reversible ring-opened products (thiol-disulfide exchange) | researchgate.netnih.gov |

| Zn/HCl | Propane-1,3-dithiol | rsc.org |

| Lithium acetylide | Ring-enlarged products | rsc.org |

| α-Halocarbonyl derived 1,3-dithiolanes | 1,4-Dithianes (Parham ring expansion) | acs.org |

Radical Reactions and Associated Mechanistic Studies

The 1,2-dithiolane ring can undergo homolytic cleavage of the S-S bond upon exposure to heat or UV light, generating sulfur-centered radicals. acs.org This property is the basis for the participation of 1,2-dithiolanes in radical polymerization and other radical-mediated transformations.

The thermal or photochemical initiation generates a diradical species which can then propagate by attacking another 1,2-dithiolane ring, leading to the formation of polydisulfides. acs.org This ring-opening polymerization (ROP) is a key process in the synthesis of high refractive index polymers and dynamic materials. acs.orgresearchgate.netnih.gov The reactivity in these polymerizations can be influenced by the substituents on the dithiolane ring. nih.govacs.org

Mechanistic studies have shown that the copolymerization of 1,2-dithiolanes with other monomers, such as alkynes, proceeds via a thiyl radical addition to the triple bond. acs.org The resulting vinyl radical can then add to another dithiolane ring, continuing the polymer chain. acs.org Intramolecular radical disulfide scission can also occur, leading to the formation of cyclic vinyl sulfides. acs.org

The table below outlines some key aspects of radical reactions involving the 1,2-dithiolane core.

| Initiation Method | Intermediate Species | Outcome | Reference |

| Heat or UV light | Sulfur-centered radicals (diradical) | Ring-opening polymerization (ROP) to form polydisulfides | acs.org |

| Radical initiator | Thiyl radicals | Copolymerization with monomers like alkynes | acs.org |

Mechanistic Investigations of Complex Synthetic Transformations

The unique reactivity of the 1,2-dithiolane ring has been harnessed in more complex synthetic transformations, often involving multi-step reaction sequences. Mechanistic investigations into these transformations provide valuable insights into the underlying chemical principles.

One such transformation is the synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. nih.gov The proposed mechanism involves the initial formation of a sulfonium bromide intermediate upon reaction with bromine. nih.gov This is followed by the elimination of isobutylene (B52900) to generate an activated sulfenyl bromide, which then undergoes intramolecular cyclization to form the 1,2-dithiolane ring. nih.gov

Another area of investigation is the synthesis of chiral α-amino acids containing a 1,2-dithiolane ring in their side chain. These syntheses often involve multiple steps, including the formation of a 1,3-dithiol precursor followed by oxidative cyclization to the 1,2-dithiolane. The choice of protecting groups and reaction conditions is crucial for achieving the desired stereochemistry and avoiding unwanted side reactions.

The development of 1,2-dithiolane-derived dynamic materials has also spurred mechanistic studies. researchgate.netnih.gov The reversible cross-linking in these materials is based on the thiol-initiated ring-opening polymerization of the dithiolane units. researchgate.netnih.gov Understanding the thermodynamics and kinetics of this process is essential for tailoring the properties of the resulting materials, such as their self-healing and responsive behaviors. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1,2-dithiolan-4-amine (B3370512) hydrochloride.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to determine the carbon-hydrogen framework of 1,2-dithiolan-4-amine hydrochloride.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment and connectivity. For derivatives of 1,2-dithiolane (B1197483), the protons on the dithiolane ring typically appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. For instance, in various N-substituted 1,2-dithiolane-4-carboxamides, the protons of the dithiolane ring have been observed in the range of approximately 3.2 to 4.5 ppm. mdpi.com The specific chemical shifts for this compound would be influenced by the protonated amine group and the solvent used.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the dithiolane ring are influenced by the electronegativity of the adjacent sulfur atoms. In derivatives of 1,2-dithiolane-4-carboxylic acid, the carbon atoms of the dithiolane ring have been reported with chemical shifts in the range of approximately 36 to 54 ppm. mdpi.com The presence of the amine group in this compound would further influence these shifts.

A representative, though not specific to the hydrochloride salt, dataset for a related compound, N,N-Dimethyl-1,2-dithiolane-4-carboxamide, shows the following signals:

¹H NMR (CDCl₃, 400 MHz), δ, ppm: 3.47–3.30 (m, 5H), 3.11 (s, 3H), 2.98 (s, 3H) mdpi.com

¹³C NMR (CDCl₃, 100 MHz), δ, ppm: 171.1; 48.7; 42.1; 37.4; 36.0 mdpi.com

These values provide a general idea of the expected spectral regions for the core structure.

The choice of deuterated solvent is critical for NMR analysis as it can influence the chemical shifts of labile protons, such as those on the amine group of this compound. ucla.edu Commonly used solvents include deuterium (B1214612) oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). illinois.edu In D₂O, the amine protons will exchange with deuterium, leading to their signal disappearance, which can be a useful diagnostic tool. The use of different deuterated solvents can help to resolve overlapping signals and confirm assignments. du.educarleton.ca

Isotopic effects, though generally small, can provide subtle structural information. huji.ac.il The presence of the two sulfur atoms (with stable isotopes ³²S, ³³S, ³⁴S, and ³⁶S) can lead to minor variations in the NMR spectra, although these are typically not resolved in standard experiments. huji.ac.il More significant are the secondary isotope shifts observed when a neighboring atom is replaced by its isotope, for example, the effect of deuteration of the amine group on the adjacent carbon atoms' chemical shifts. huji.ac.il

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of this compound. researchgate.net By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For a related compound, N-(methylsulfonyl)-1,2-dithiolane-4-carboxamide, the calculated mass for the protonated molecule [M+H]⁺ was 225.9666, with the found mass being 225.9671, demonstrating the precision of HRMS. mdpi.com The fragmentation patterns observed in HRMS can also provide valuable structural information. mdpi.commdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large biomolecules like peptides. researchgate.net When 1,2-dithiolan-4-amine is conjugated to peptides, for example, through its amine functionality, MALDI-TOF MS can be used to confirm the successful modification. nih.gov The mass of the resulting peptide conjugate will be increased by the mass of the dithiolane moiety. The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is crucial for obtaining good signal intensity. nih.gov It is also a valuable tool for identifying d-amino acids in biologically active peptides. nih.gov

| Matrix | Abbreviation | Typical Use |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides and proteins |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, and carbohydrates |

| Sinapinic acid | SA | Proteins >10,000 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures. wur.nl For the comprehensive profiling of samples containing this compound, an LC method would first be developed to separate the compound from other components. sigmaaldrich.com The eluent would then be introduced into the mass spectrometer. In MS/MS, the parent ion corresponding to the protonated 1,2-dithiolan-4-amine is selected and fragmented to produce a characteristic pattern of daughter ions, which can be used for highly selective and sensitive quantification and identification. nih.gov This technique is particularly useful for metabolomic studies where derivatization of amine groups can enhance detection sensitivity. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful method for identifying the functional groups within the this compound molecule. These techniques probe the vibrational energy levels of molecules, which are highly specific to the types of chemical bonds and their arrangement.

FTIR spectroscopy is a cornerstone technique for the structural elucidation of this compound by identifying its key functional groups. nih.govyoutube.com The resulting spectrum is a unique molecular "fingerprint" that reveals the presence of specific bonds based on their absorption of infrared radiation at characteristic frequencies. youtube.com

Key vibrational modes for this compound include:

N-H Stretching: The presence of the amine hydrochloride gives rise to broad absorption bands in the region of 3200-2800 cm⁻¹, characteristic of the stretching vibrations of the ammonium (B1175870) (N⁺-H) group.

C-H Stretching: Absorptions corresponding to the stretching of carbon-hydrogen bonds in the dithiolane ring typically appear in the 3000-2850 cm⁻¹ range.

N-H Bending: The bending vibrations of the N-H bonds are also important for identification.

S-S Stretching: The disulfide bond, a defining feature of the dithiolane ring, exhibits a weak absorption band around 500 cm⁻¹.

The interpretation of these spectral features is often aided by computational chemistry and comparison with data from model compounds to precisely assign vibrational frequencies to specific structural elements. nih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N⁺-H (Amine Salt) | Stretching | 3200-2800 | Broad, Strong |

| C-H | Stretching | 3000-2850 | Medium |

| N-H | Bending | ~1600-1500 | Medium |

| S-S (Disulfide) | Stretching | ~500 | Weak |

Note: The exact positions and intensities of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. nih.gov It relies on the inelastic scattering of monochromatic light, offering insights into the vibrational modes of the molecule. nih.gov

Interactive Data Table: Key Raman Shifts for Dithiolane-Containing Compounds

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Structural Information |

| S-S Stretch | 450-550 | Correlates with CS-SC dihedral angle |

| C-S Stretch | 600-750 | Ring structure and substitution |

Note: The specific Raman shifts for this compound would require experimental determination.

Chiral Analysis and Optical Spectroscopy

The stereochemistry of this compound is a critical aspect of its characterization, as different enantiomers can exhibit distinct biological activities. Chiral analysis techniques are therefore essential for resolving and characterizing the individual stereoisomers.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of optically active compounds. libretexts.orgwikipedia.org

In the context of this compound, CD spectroscopy can be used to:

Confirm Chirality: The presence of a CD spectrum confirms the chiral nature of the molecule.

Determine Absolute Configuration: By comparing the experimental CD spectrum with that of standards or with theoretical calculations, the absolute configuration (R or S) of the enantiomers can be determined.

Study Conformation: The disulfide bond in the dithiolane ring is a chromophore that can give rise to a CD signal. The sign and magnitude of the CD band associated with the S-S transition are sensitive to the conformation of the disulfide bridge, providing insights into the ring's puckering. nih.gov

Investigate Supramolecular Assembly: CD spectroscopy is also highly sensitive to the formation of chiral supramolecular structures and can be used to monitor self-assembly processes. nih.gov

The interpretation of CD spectra is often complex and may require complementary techniques and theoretical modeling for a complete understanding of the molecular structure. nih.gov

Enantioselective High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantification of enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. sigmaaldrich.com

For the resolution of this compound enantiomers, a suitable CSP would be chosen based on the principles of chiral recognition. This often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. sigmaaldrich.com

An alternative "indirect" approach involves derivatizing the amine group of 1,2-Dithiolan-4-amine with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.govchiralpedia.com

Interactive Data Table: Comparison of Chiral HPLC Approaches for this compound

| Method | Principle | Stationary Phase | Mobile Phase | Detection |

| Direct | Differential interaction of enantiomers with a chiral selector. | Chiral Stationary Phase (CSP) | Typically a mixture of organic solvents and buffers. | UV, Mass Spectrometry (MS) |

| Indirect | Conversion of enantiomers into diastereomers, which are then separated. | Achiral (e.g., C18) | Dependent on the properties of the diastereomers. | UV, Mass Spectrometry (MS) |

Note: The optimal conditions for separation, including the choice of CSP, mobile phase composition, and flow rate, must be determined experimentally.

Chromatographic Methodologies for Purification and Purity Assessment

Chromatographic techniques are indispensable for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose. For purification on a preparative scale, a suitable stationary phase (e.g., reversed-phase C18 or normal-phase silica) and mobile phase are selected to achieve optimal separation of the target compound from impurities.

For purity assessment, analytical HPLC is employed. A high-purity standard of this compound is used as a reference. The sample is analyzed under optimized chromatographic conditions, and the presence of any impurities is detected as separate peaks in the chromatogram. The purity is then calculated based on the relative peak areas. Thin-Layer Chromatography (TLC) can also be utilized as a rapid and cost-effective method for monitoring the progress of purification and for preliminary purity checks. nih.govnih.gov

Interactive Data Table: Chromatographic Methods for this compound

| Technique | Primary Use | Stationary Phase | Typical Mobile Phase | Key Outcome |

| Preparative HPLC | Purification | Reversed-Phase (e.g., C18) or Normal-Phase | Gradient or isocratic mixtures of solvents (e.g., methanol/water, ethyl acetate (B1210297)/hexane) | Isolation of high-purity compound |

| Analytical HPLC | Purity Assessment | Reversed-Phase (e.g., C18) | Isocratic or gradient elution with buffered organic solvents | Quantification of purity and detection of impurities |

| TLC | Preliminary Purity Check | Silica (B1680970) gel or alumina (B75360) plates | Solvent systems of varying polarity | Qualitative assessment of purity and number of components |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) in Research and Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable techniques in the research and development of this compound. These methods are crucial for the separation, quantification, and purification of the compound, ensuring its quality and facilitating the study of its properties.

In the analysis of amine hydrochlorides like this compound, reversed-phase HPLC is a commonly employed method. nih.gov The separation is typically achieved on a C18 column. nih.govoup.com However, the analysis of amine hydrochlorides can present challenges, such as peak splitting. This can occur due to an uneven pH profile during the HPLC run, where the pH is dictated by the hydrochloride salt rather than a buffer within the peak. To mitigate this, using a higher concentration buffer or reducing the amount of the hydrochloride salt injected can be effective strategies.

Due to the fact that aliphatic amines like 1,2-Dithiolan-4-amine generally lack a strong chromophore, direct UV detection can be difficult. sigmaaldrich.com To overcome this limitation, pre-column derivatization is a widely accepted and effective technique. thermofisher.com This process involves reacting the amine with a derivatizing reagent to form a derivative that is more easily detectable. sigmaaldrich.comwelch-us.com Derivatization enhances detection sensitivity and selectivity by attaching a chromophore or fluorophore to the amine, resulting in a product with strong UV absorption or fluorescence emission. thermofisher.com This approach can also improve the retention of the compound by reducing its polarity. thermofisher.com

Several derivatization reagents are available for primary and secondary amines, including:

o-phthalaldehyde (B127526) (OPA) thermofisher.com

9-fluorenylmethyl chloroformate (FMOC-Cl) thermofisher.comresearchgate.net

dansyl chloride nih.gov

benzoyl chloride nih.gov

dabsyl chloride nih.gov

2,4-dinitrofluorobenzene (DNFB) thermofisher.com

5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) thermofisher.com

phenylisothiocyanate (PITC) thermofisher.com

The choice of reagent depends on the specific analytical requirements, such as desired sensitivity and the stability of the resulting derivative. nih.gov For instance, dansyl chloride derivatization has been shown to offer a wide linear range and high sensitivity for the analysis of biogenic amines. nih.gov

UHPLC, with its use of smaller particle size columns, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are particularly valuable in complex sample matrices and for the detection of low-level impurities. The development of UHPLC methods for the simultaneous determination of multiple amines and amino acids has been successfully demonstrated, showcasing the power of this technique in modern analytical chemistry. helsinki.fi

Table 1: Comparison of HPLC and UHPLC in Amine Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

| Typical Application | Routine analysis, quality control | Complex mixture analysis, high-throughput screening |

Gas Chromatography (GC) for Volatile Amine Analysis and Purity Control

Gas Chromatography (GC) is a powerful analytical technique frequently used for the analysis of volatile amines and for purity control in pharmaceutical and chemical research. rsc.orgchromatographyonline.com However, the analysis of amines by GC presents unique challenges due to their basic nature and high polarity. labrulez.comlabrulez.comlabrulez.com These characteristics can lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and potential decomposition of the analyte. bre.comvt.edu

To address these issues, several strategies are employed. One common approach is the use of specialized base-deactivated capillary columns designed to minimize interactions with basic compounds. labrulez.comlabrulez.com These columns are often made of fused silica with a chemically bonded stationary phase that is resistant to degradation by harsh sample matrices. restek.com Another strategy involves the chemical modification of the analyte through derivatization. research-solution.comresearchgate.net Derivatization converts the polar amine into a less polar and more volatile derivative, improving its chromatographic behavior. research-solution.comresearchgate.net Common derivatization reactions for GC analysis of amines include silylation, acylation, and alkylation. researchgate.netgcms.cz For instance, trifluoroacetic anhydride (B1165640) (TFAA) is used to form trifluoroacetylated derivatives of primary alkyl amines. h-brs.de

Headspace GC (HS-GC) is a particularly useful technique for the analysis of volatile amines in various sample matrices. rsc.org This method involves heating the sample in a sealed vial to allow the volatile components, including the amine of interest, to partition into the headspace gas, which is then injected into the GC system. This minimizes the introduction of non-volatile matrix components onto the column, thereby extending column life and improving analytical performance. rsc.org For amine hydrochlorides, a base such as imidazole (B134444) can be added to the sample vial to liberate the free amine for analysis. ijpsonline.com

The purity of this compound can be effectively assessed using GC. The technique can separate the main compound from volatile impurities, residual solvents, and by-products from the synthesis process. A flame ionization detector (FID) is commonly used for the quantification of volatile amines due to its good response to a wide range of organic compounds. chromatographyonline.com

Table 2: Common GC Columns and Detectors for Amine Analysis

| Component | Type | Purpose |

| Column | Base-deactivated Fused Silica | Minimizes peak tailing for basic compounds |

| Polyethylene Glycol (PEG) | Often used but can have lower stability | |

| Porous Layer Open Tubular (PLOT) | Suitable for volatile amines | |

| Detector | Flame Ionization Detector (FID) | General-purpose detector for organic compounds |

| Nitrogen-Phosphorus Detector (NPD) | Selective and sensitive for nitrogen-containing compounds | |

| Mass Spectrometer (MS) | Provides structural information for identification |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely utilized in research for monitoring the progress of chemical reactions and for screening purposes. libretexts.orgkhanacademy.org It operates on the principle of differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents). libretexts.orgkhanacademy.org

In the context of this compound synthesis and derivatization, TLC is an invaluable tool for qualitatively assessing the conversion of starting materials to products. rochester.eduyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting material, the progress of the reaction can be visualized. rochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm the identity of the spots, especially when the retention factors (Rf values) of the reactant and product are similar. rochester.edu

Since many amines are not UV-active, visualization on the TLC plate often requires the use of a staining reagent. rsc.org Cinnamaldehyde has been reported as a reagent for the detection of aromatic primary amines, producing a colored spot. rsc.orgresearchgate.net For aliphatic amines like 1,2-Dithiolan-4-amine, derivatization with a UV-active reagent prior to or on the TLC plate can be employed. koreascience.kr For example, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (FMOC-NHS) reacts with primary and secondary amines to produce highly UV-active compounds. koreascience.kr Dansyl chloride is another common derivatizing agent used in TLC for the detection of amines, forming fluorescent derivatives. oiv.int

TLC is also a practical method for screening for the optimal solvent system for purification by column chromatography. youtube.com By testing various solvent mixtures, a system that provides good separation between the desired compound and any impurities can be quickly identified.

Table 3: Common TLC Visualization Methods for Amines

| Method | Description | Application |

| UV Light | Visualization of UV-active compounds. | Often requires derivatization for non-UV-active amines. |

| Iodine Chamber | Iodine vapor reacts with many organic compounds to produce colored spots. | General, non-specific method. |

| Ninhydrin Stain | Reacts with primary and secondary amines to produce a purple or yellow color. | Specific for amines. |

| Potassium Permanganate Stain | Reacts with compounds that can be oxidized, such as the disulfide bond in the dithiolane ring. | Useful for visualizing the dithiolane moiety. |

| Cinnamaldehyde | Forms colored Schiff bases with certain primary amines. | Primarily for aromatic amines. rsc.orgresearchgate.net |

| Dansyl Chloride | Forms fluorescent derivatives with primary and secondary amines. oiv.int | High sensitivity. |

Optimization of Sample Preparation and Derivatization Strategies for Chromatographic Analysis

Effective sample preparation and derivatization are critical steps for achieving accurate and reliable results in the chromatographic analysis of this compound. thermofisher.comsigmaaldrich.com The primary goals of these procedures are to make the analyte suitable for the chosen analytical technique, improve its detectability, and enhance separation efficiency. research-solution.comresearchgate.net

For HPLC analysis, especially when using UV or fluorescence detection, derivatization is often necessary to introduce a chromophore or fluorophore into the amine molecule. sigmaaldrich.comthermofisher.com The optimization of the derivatization reaction is crucial and involves several factors:

Reagent Selection: The choice of derivatizing reagent depends on the amine's reactivity and the desired detection method. Reagents like dansyl chloride, FMOC-Cl, and OPA are commonly used for amines. thermofisher.comnih.gov

Reaction Conditions: Parameters such as pH, temperature, and reaction time must be carefully controlled to ensure complete and reproducible derivatization. mdpi.comnih.gov For example, the dansylation of amines is typically carried out in a buffered, alkaline solution. oiv.int

Derivative Stability: The resulting derivative must be stable under the chromatographic conditions to ensure accurate quantification. nih.gov

For GC analysis, derivatization is primarily aimed at increasing the volatility and thermal stability of the amine. research-solution.comresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique for compounds with active hydrogens, such as amines. sigmaaldrich.com The efficiency of silylation can be influenced by steric hindrance, with primary amines being more reactive than secondary amines. sigmaaldrich.com Catalysts like trimethylchlorosilane (TMCS) can be added to facilitate the reaction for less reactive compounds. sigmaaldrich.com

In addition to derivatization, sample preparation may involve extraction and purification steps to remove interfering matrix components. Solid-phase extraction (SPE) is a versatile technique for cleaning up complex samples and concentrating the analyte of interest. h-brs.demdpi.com For the analysis of this compound from a complex matrix, an SPE cartridge with a suitable sorbent, such as C18, can be used to isolate the compound before chromatographic analysis. mdpi.com

Table 4: Key Parameters for Optimizing Amine Derivatization

| Parameter | HPLC Derivatization | GC Derivatization |

| Goal | Enhance detectability (UV/Fluorescence) | Increase volatility and thermal stability |

| Common Reagents | Dansyl chloride, FMOC-Cl, OPA | BSTFA, MSTFA, TFAA |

| Reaction pH | Often alkaline | Typically neutral/anhydrous |

| Temperature | Room temperature to moderate heating | Often requires heating |

| Solvent | Aqueous/organic mixtures | Anhydrous organic solvents |

| By-products | Must not interfere with analyte peak | Should be volatile and not interfere |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules, offering a powerful complement to experimental studies. For a molecule such as 1,2-Dithiolan-4-amine (B3370512) hydrochloride, these computational methods can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications to Molecular Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the molecular structure and properties of compounds like 1,2-Dithiolan-4-amine hydrochloride. stmjournals.com DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. youtube.com This approach simplifies the calculation of molecular properties significantly.

In the context of this compound, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, DFT calculations at a level like B3LYP/6-311G(d,p) have been successfully used to obtain optimized geometric structures that show good agreement with experimental data from X-ray crystallography for other heterocyclic compounds. nih.gov Such calculations would reveal the preferred conformation of the five-membered dithiolane ring and the orientation of the aminium group.

Furthermore, DFT is instrumental in calculating various molecular properties. These include vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. Other properties that can be accurately predicted include dipole moments, polarizabilities, and thermodynamic properties such as enthalpy and Gibbs free energy. The application of DFT to analyze electronic properties, such as the distribution of electron density and electrostatic potential, provides valuable information about the molecule's reactivity and intermolecular interactions.

A hypothetical application of DFT to this compound could involve the following steps:

Structural Optimization: Starting with an initial guess for the molecular geometry, the energy of the molecule is minimized with respect to the positions of its atoms. This yields the most stable, or ground-state, geometry.

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Property Calculation: A range of electronic and thermodynamic properties are then calculated at the optimized geometry.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. Common functionals like B3LYP, PBE0, and M06-2X are often used in conjunction with Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ) basis sets. For sulfur-containing compounds like 1,2-dithiolane (B1197483), the inclusion of polarization and diffuse functions in the basis set is important for accurately describing the electronic structure of the sulfur atoms.

Møller–Plesset Perturbation Theory (MP2) Approaches in Dithiolane Systems

Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock method used in computational chemistry to account for electron correlation. wikipedia.org The second-order Møller–Plesset (MP2) method is particularly common as it offers a significant improvement over the Hartree-Fock (HF) method by including the effects of electron correlation at a computationally feasible cost for many systems. q-chem.com

In the study of dithiolane systems, MP2 calculations can provide a more accurate description of non-covalent interactions, such as dispersion forces, which are not well-described by many DFT functionals. This is particularly relevant for understanding the conformational preferences and intermolecular interactions of this compound. The disulfide bond in the dithiolane ring and the potential for hydrogen bonding involving the aminium group are features where electron correlation effects can be significant.

MP2 theory improves upon the HF method by adding a correction term to the HF energy, derived from Rayleigh-Schrödinger perturbation theory. wikipedia.org While HF theory treats each electron as moving in the average field of all other electrons, MP2 explicitly includes the effects of electron-electron repulsion in a more detailed way.

However, conventional MP2 calculations can be computationally expensive, with a cost that scales steeply with the size of the system. nih.gov For this reason, more efficient implementations, such as resolution of identity (RI-MP2) or local MP2 (LMP2) methods, have been developed to make this level of theory applicable to larger molecules.

In the context of a dithiolane system, a comparative study using both DFT and MP2 could be insightful. For example, while DFT might be used for initial geometry optimizations and frequency calculations, single-point MP2 calculations at the DFT-optimized geometries can provide more accurate energies and a better description of electron correlation effects. The choice between DFT and MP2 often involves a trade-off between accuracy and computational cost, and the best approach may involve a combination of both methods.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational tools for understanding the three-dimensional structure and flexibility of molecules like this compound. The five-membered dithiolane ring is not planar and can adopt various conformations, and the orientation of the amine substituent is also flexible.

Computational methods used for conformational analysis range from relatively simple molecular mechanics (MM) force fields to more accurate but computationally intensive quantum mechanical (QM) methods like DFT and MP2. A common strategy is to perform an initial conformational search using a faster method like MM to identify a set of low-energy conformers. These candidate structures are then re-optimized at a higher level of theory (e.g., DFT) to obtain more accurate geometries and relative energies.

For this compound, the key conformational degrees of freedom include:

The puckering of the 1,2-dithiolane ring.

The rotation around the C4-N bond.

The orientation of the hydrochloride counter-ion relative to the aminium group.

Studies on related cyclic systems, such as cyclohexane (B81311) derivatives, have demonstrated the power of conformational analysis in determining the relative stabilities of different chair and boat conformations and the preference for equatorial or axial substituent positions. sapub.org Similarly, for the dithiolane ring, the amine substituent can be in pseudo-axial or pseudo-equatorial positions, and the relative energies of these conformers will be influenced by steric and electronic factors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. mdpi.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

For this compound, predicting the ¹H and ¹³C NMR chemical shifts can help to confirm its structure and assign the signals in the experimental spectrum. The general approach involves first optimizing the molecular geometry using a reliable quantum mechanical method, typically DFT. Then, the NMR shielding tensors are calculated for this optimized geometry. The chemical shifts are then obtained by referencing the calculated shielding constants to the shielding constant of a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of predicted NMR chemical shifts has improved significantly with the development of more sophisticated theoretical methods and computational power. nih.gov Machine learning techniques, trained on large datasets of experimental and calculated NMR data, have also emerged as powerful tools for accurate chemical shift prediction. mdpi.comnih.gov

The following table illustrates hypothetical predicted ¹³C NMR chemical shifts for this compound, based on typical ranges for similar functional groups. The actual values would need to be calculated using quantum mechanical methods.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C3 | 40-50 |

| C4 | 50-60 |

| C5 | 40-50 |

These predictions can be refined by considering the effects of the solvent, which can be modeled implicitly using continuum solvent models or explicitly by including solvent molecules in the calculation. For a charged species like this compound, solvent effects can be particularly important.

Analysis of Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound, such as the distribution of charge and the nature of its molecular orbitals, are key to understanding its reactivity. Quantum chemical calculations provide a detailed picture of these properties.

A key concept in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of the HOMO and LUMO of this compound can be readily calculated using methods like DFT.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction. For this compound, the HOMO is likely to have significant contributions from the lone pairs of the sulfur atoms.

LUMO: The LUMO is the orbital that is most likely to accept an electron. The LUMO will be an anti-bonding orbital, and its location will indicate the most electrophilic sites in the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

The following table provides a hypothetical representation of the HOMO, LUMO, and HOMO-LUMO gap energies for this compound, which would be obtained from a DFT calculation.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Beyond the HOMO and LUMO, the analysis of the total electron density and the electrostatic potential mapped onto the molecular surface can reveal the distribution of charge within the molecule. This can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing further insight into the molecule's reactivity and intermolecular interactions. For this compound, the aminium group would be a region of positive electrostatic potential, while the sulfur and chlorine atoms would be regions of negative electrostatic potential.

Investigation of Stereoelectronic Effects and Dihedral Angle Dynamics

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of atoms in a molecule. These effects can have a profound influence on the conformation, stability, and reactivity of a molecule. In this compound, the interactions involving the lone pairs on the sulfur atoms and the various sigma bonds are of particular interest.

The geometry of the disulfide bond in the 1,2-dithiolane ring is a key feature. The C-S-S-C dihedral angle is constrained by the five-membered ring structure, which forces it to be much smaller than the optimal ~90° found in linear disulfides. nih.gov This ring strain has a significant impact on the electronic properties of the disulfide bond, making it more reactive.

Computational studies can be used to investigate the dynamics of the C-S-S-C dihedral angle and the puckering of the dithiolane ring. By mapping the potential energy surface as a function of these dihedral angles, the energy barriers for conformational changes can be determined. This provides insight into the flexibility of the ring and the timescale of its conformational dynamics.

The presence of the amine substituent at the 4-position introduces additional stereoelectronic interactions. The relative orientation of the C-N bond and the adjacent C-S and C-H bonds will influence the stability of different conformers. For example, hyperconjugative interactions, where electron density is donated from a filled bonding orbital to an adjacent empty anti-bonding orbital, can play a role in stabilizing certain conformations.

A detailed computational analysis would involve scanning the potential energy surface along key dihedral angles, such as the C-S-S-C angle and the angles defining the ring pucker. The results of such a scan would reveal the low-energy conformations and the transition states connecting them, providing a comprehensive picture of the molecule's conformational dynamics.

Computational Studies of Reaction Pathways and Energy Landscapes

Computational chemistry provides a powerful lens for investigating the intricate reaction mechanisms and energy profiles of molecules like this compound. While specific computational studies exclusively focused on the reaction pathways and energy landscapes of this compound are not extensively documented in publicly available literature, we can infer the types of computational approaches and the nature of the findings from studies on related 1,2-dithiolane derivatives. These studies offer a robust framework for understanding the potential reactivity and thermodynamic and kinetic profiles of the target compound.

Theoretical investigations into 1,2-dithiolane systems often employ Density Functional Theory (DFT) calculations to map out potential energy surfaces for various reactions. These calculations can elucidate the step-by-step mechanisms of chemical transformations, identify transition states, and determine the energy barriers associated with these processes. Such insights are crucial for predicting the feasibility and rate of a given reaction under different conditions.